8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a methoxyphenyl group attached at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate to form 2-hydrazinopyrazine. This intermediate is then reacted with 4-methoxybenzaldehyde under acidic conditions to yield the desired triazolopyrazine compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted triazolopyrazines with various functional groups.
Scientific Research Applications
8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, by binding to their active sites. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyridine: Studied for its anti-inflammatory and analgesic properties.
1,2,4-Triazolo[4,3-a]thiadiazine: Investigated for its enzyme inhibitory activities.
Uniqueness
8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxyphenyl group enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
88066-82-4 |
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Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H10N4O/c1-17-10-4-2-9(3-5-10)11-12-15-14-8-16(12)7-6-13-11/h2-8H,1H3 |
InChI Key |
GBZZDFRXTIVTTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CN3C2=NN=C3 |
Origin of Product |
United States |
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